molecular formula C9H7ClS B14299361 Benzene, 2-chloro-4-ethynyl-1-(methylthio)- CAS No. 120136-30-3

Benzene, 2-chloro-4-ethynyl-1-(methylthio)-

Katalognummer: B14299361
CAS-Nummer: 120136-30-3
Molekulargewicht: 182.67 g/mol
InChI-Schlüssel: YMRAHBGPMBCMLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 2-chloro-4-ethynyl-1-(methylthio)-: is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a chlorine atom at the second position, an ethynyl group at the fourth position, and a methylthio group at the first position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-chloro-4-ethynyl-1-(methylthio)- can be achieved through several synthetic routesThis reaction typically involves the use of a Grignard reagent and a halogenated benzene derivative under palladium catalysis . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, 2-chloro-4-ethynyl-1-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) in aqueous or organic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products:

    Substitution: Formation of compounds where the chlorine atom is replaced by other functional groups.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzene, 2-chloro-4-ethynyl-1-(methylthio)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, this compound can be used to study the effects of various substituents on the benzene ring and their interactions with biological targets. It may also be explored for its potential therapeutic properties.

Industry: In the industrial sector, Benzene, 2-chloro-4-ethynyl-1-(methylthio)- is used in the production of specialty chemicals and advanced materials. Its unique substituents make it valuable in the development of polymers, coatings, and electronic materials.

Wirkmechanismus

The mechanism of action of Benzene, 2-chloro-4-ethynyl-1-(methylthio)- involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo addition reactions with nucleophiles . The methylthio group can influence the compound’s reactivity and stability by donating electron density to the benzene ring.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the ethynyl and methylthio groups in Benzene, 2-chloro-4-ethynyl-1-(methylthio)- imparts unique reactivity and properties compared to its similar compounds. These substituents can influence the compound’s electronic properties, making it valuable in specific chemical reactions and applications.

Eigenschaften

CAS-Nummer

120136-30-3

Molekularformel

C9H7ClS

Molekulargewicht

182.67 g/mol

IUPAC-Name

2-chloro-4-ethynyl-1-methylsulfanylbenzene

InChI

InChI=1S/C9H7ClS/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3

InChI-Schlüssel

YMRAHBGPMBCMLR-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=C(C=C1)C#C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.